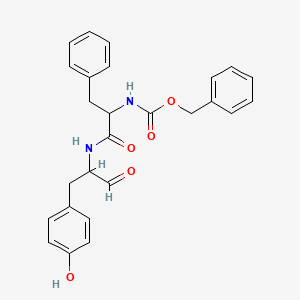
Cathepsin L inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cathepsin L inhibitors are compounds that specifically inhibit the activity of cathepsin L, a cysteine protease enzyme found in lysosomes. Cathepsin L plays a crucial role in protein degradation and processing within cells. Dysregulation of cathepsin L activity has been linked to various diseases, including cancer, osteoporosis, and neurodegenerative disorders. Therefore, cathepsin L inhibitors have garnered significant interest for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cathepsin L inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For instance, one common synthetic route involves the use of peptide-based inhibitors, where specific amino acid sequences are designed to interact with the active site of cathepsin L. The reaction conditions often include the use of protecting groups, coupling reagents like carbodiimides, and purification steps such as chromatography .
Industrial Production Methods: Industrial production of cathepsin L inhibitors may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce peptide-based inhibitors by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Cathepsin L inhibitors can undergo various chemical reactions, including:
Oxidation: Some inhibitors may be susceptible to oxidation, especially those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify specific functional groups within the inhibitor molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions are typically modified versions of the original inhibitor, with enhanced or altered biological activity. For example, oxidation may introduce hydroxyl groups, while substitution can add bulky side chains to improve binding affinity .
Wissenschaftliche Forschungsanwendungen
Cathepsin L inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and protein degradation pathways.
Biology: Employed in cell culture experiments to investigate the role of cathepsin L in cellular processes such as autophagy and apoptosis.
Medicine: Potential therapeutic agents for treating diseases like cancer, where cathepsin L is often overexpressed.
Industry: Utilized in the development of diagnostic assays and as lead compounds in drug discovery programs.
Wirkmechanismus
Cathepsin L inhibitors exert their effects by binding to the active site of cathepsin L, thereby preventing the enzyme from interacting with its natural substrates. This inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where the inhibitor binds to an allosteric site, causing conformational changes that reduce enzyme activity. The molecular targets include the catalytic cysteine residue within the active site, and the pathways involved often relate to protein degradation and cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Cathepsin B inhibitors: These inhibitors target cathepsin B, another cysteine protease with similar functions but different substrate specificity.
Cathepsin K inhibitors: Target cathepsin K, which is primarily involved in bone resorption and is a target for osteoporosis treatment.
Cathepsin S inhibitors: These inhibitors are used in immune-related conditions due to the role of cathepsin S in antigen presentation
Uniqueness: Cathepsin L inhibitors are unique in their ability to specifically target cathepsin L, which is implicated in a broader range of diseases compared to other cathepsins. Their specificity and potency make them valuable tools in both research and therapeutic contexts .
Eigenschaften
IUPAC Name |
benzyl N-[1-[[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-17-22(15-20-11-13-23(30)14-12-20)27-25(31)24(16-19-7-3-1-4-8-19)28-26(32)33-18-21-9-5-2-6-10-21/h1-14,17,22,24,30H,15-16,18H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDJMLQSYRSZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C=O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
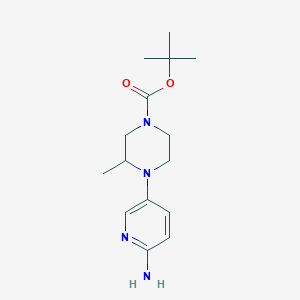
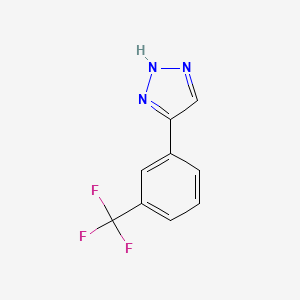

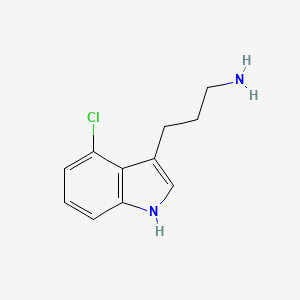

![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)
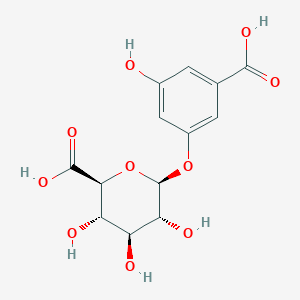
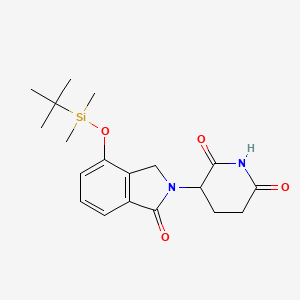


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)



